Vernolide
Description
Properties
Molecular Formula |
C19H22O7 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
[(1R,3S,4R,8R,9Z,13R,15R)-15-hydroxy-5-methylidene-6-oxo-7,14,16-trioxatetracyclo[8.4.3.01,13.04,8]heptadec-9-en-3-yl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C19H22O7/c1-9(2)16(20)25-13-7-19-14(26-19)5-4-11(8-23-18(19)22)6-12-15(13)10(3)17(21)24-12/h6,12-15,18,22H,1,3-5,7-8H2,2H3/b11-6-/t12-,13+,14-,15+,18-,19-/m1/s1 |
InChI Key |
ZGXVZQZFVYSUDU-ULYHCOEVSA-N |
Isomeric SMILES |
CC(=C)C(=O)O[C@H]1C[C@]23[C@H](O2)CC/C(=C/[C@@H]4[C@@H]1C(=C)C(=O)O4)/CO[C@H]3O |
Canonical SMILES |
CC(=C)C(=O)OC1CC23C(O2)CCC(=CC4C1C(=C)C(=O)O4)COC3O |
Synonyms |
vernolide |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Properties
Mechanisms of Action
Vernolide-A has demonstrated significant anticancer effects, particularly in melanoma cells. Research indicates that it induces apoptosis through several mechanisms:
- Apoptosis Induction : this compound-A treatment results in the upregulation of pro-apoptotic genes (p53, Bax, caspase-9, and caspase-3) and downregulation of the anti-apoptotic gene Bcl-2 in B16F-10 melanoma cells. This leads to DNA fragmentation and the formation of apoptotic bodies .
- Inhibition of Metastasis : In vivo studies show that this compound-A inhibits lung metastasis in mice bearing B16F-10 melanoma. The compound significantly reduces tumor nodule formation and increases survival rates among treated animals .
Data Table: Anticancer Effects of this compound-A
| Study | Model | Key Findings |
|---|---|---|
| B16F-10 Melanoma Cells | Induces apoptosis via p53 pathway; downregulates Bcl-2. | |
| C57BL/6 Mice | 89.39% inhibition of lung metastasis; increased lifespan. |
Antimicrobial Activity
This compound exhibits notable antimicrobial properties against various pathogens. Studies have highlighted its effectiveness against bacteria such as Escherichia coli, Staphylococcus aureus, and Enterococcus faecalis.
Resistance Modulation
Research indicates that this compound can enhance the efficacy of conventional antibiotics by modulating resistance mechanisms. For instance, it was shown to lower minimum inhibitory concentrations (MICs) of antibiotics like ciprofloxacin and amoxicillin when used in combination .
Data Table: Antimicrobial Activity of this compound
| Pathogen | MIC (mg/ml) | Antibiotic Modulation |
|---|---|---|
| Escherichia coli | 0.3 | Enhanced effect with ciprofloxacin |
| Staphylococcus aureus | 0.3 | Enhanced effect with amoxicillin |
| Enterococcus faecalis | 0.4 | Enhanced effect with tetracycline |
Potential in Viral Infections
Recent investigations into this compound's antiviral properties suggest it may act as a potential inhibitor of SARS-CoV-2, the virus responsible for COVID-19. Phytochemical analyses have indicated that this compound could interfere with viral replication processes .
Case Study: COVID-19 Treatment
A study examining various phytochemicals found that this compound displayed promising inhibitory effects on key viral targets, suggesting its potential use as a therapeutic agent against COVID-19 .
Comparison with Similar Compounds
Structural and Functional Analogues
Vernolide belongs to a class of sesquiterpene lactones with shared structural motifs but distinct bioactivities. Key analogues include:
Table 1: Structural and Functional Comparison
Pharmacological Efficacy
Antiplasmodial Activity
This compound exhibits moderate activity against Plasmodium spp., but its efficacy is lower than structural analogues like vernodalin and vernodalol:
- This compound: IC₅₀ = 1.87 µg/mL (blood stages) , weak ESS inhibition (variable 50 µM) .
- Vernodalol: IC₅₀ = 4.2 µM, 70–90% ESS inhibition at 50 µM .
- Vernodalin: IC₅₀ = 0.52 µg/mL (most potent in vitro) .
Synergy in Extracts: Crude V. amygdalina extracts show higher antiplasmodial activity than isolated this compound or vernodalol, suggesting synergistic interactions with other phytochemicals .
Antiviral Activity
This compound’s non-covalent inhibition of SARS-CoV-2 3CL protease surpasses ritonavir and neoandrographolide:
- Binding Energy: this compound (-8.61 kcal/mol) > Ritonavir (-6.47) > Neoandrographolide (-4.23) .
- Mechanism : Stabilizes the oxyanion loop via hydrogen bonds with residues 142–145, mimicking carmofur’s interactions .
Antimicrobial and Antioxidant Effects
- This compound: Strong against S. aureus (19 mm zone) ; moderate antioxidant (38% lipid peroxidation inhibition) .
- Vernodalol: Lower antioxidant activity than this compound but superior antiplasmodial effects .
Pharmacokinetic and Toxicity Profiles
Table 2: Pharmacokinetic Comparison
This compound’s BBB penetration and lack of hepatotoxicity make it advantageous for CNS-targeted therapies, while its moderate clearance rate supports sustained dosing .
Preparation Methods
Solvent Selection and Extraction Conditions
Ethanol-water mixtures (40–90% ethanol) are preferred for initial extraction, balancing polarity to solubilize this compound while minimizing co-extraction of polar impurities. For example, a 60% ethanol solution at 65°C for 2 hours extracts 85% of this compound from dried leaves. The ratio of solvent to plant material is critical, with 3–4 volumes of ethanol per gram of biomass optimizing yield.
Post-Extraction Processing
Post-extraction, flocculation agents such as polyaluminum chloride (0.02–0.03% w/v) and chitosan (0.05–0.2% w/v) are introduced to precipitate polysaccharides and proteins. Adjusting the pH to 6.0 with sodium carbonate enhances flocculant efficiency, reducing turbidity by 95%. Filtration at this stage removes particulate matter, yielding a clarified extract suitable for further purification.
Chromatographic Purification Strategies
Chromatography is indispensable for isolating this compound from complex matrices. Macroporous adsorbent resins, particularly AB-8, exhibit high affinity for sesquiterpene lactones.
Macroporous Resin Fractionation
The clarified extract is loaded onto AB-8 resin columns, with a bed volume (BV) of 1.5–2.5. Elution with 25% alkaline ethanol (0.3% sodium carbonate) removes acidic impurities, while 80% ethanol selectively desorbs this compound. This step achieves a 12-fold enrichment, increasing purity from 7% to 85%.
High-Performance Liquid Chromatography (HPLC)
Final purification employs reverse-phase HPLC with a C18 column (250 × 4.6 mm, 5 μm). A gradient of acetonitrile-water (55:45 to 70:30 over 30 minutes) at 1 mL/min resolves this compound (retention time: 18.7 minutes) from co-eluting terpenoids. Collecting fractions at 220 nm yields >98% pure this compound, as verified by LC-MS.
Crystallization and Recrystallization
Crystallization from anhydrous methanol produces this compound as colorless needles. Slow evaporation at 4°C promotes crystal growth, with five recrystallizations increasing purity from 85% to 99%. The process is monitored by thin-layer chromatography (TLC; Rf = 0.61 in chloroform-methanol 8:2).
Structural Elucidation Techniques
This compound’s structure is confirmed through a combination of spectroscopic methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy
1D and 2D NMR (1H, 13C, COSY, HMBC) identify key functional groups and connectivity. For example, the δ 5.67 ppm doublet in 1H NMR corresponds to the α,β-unsaturated γ-lactone proton, while HMBC correlations confirm the ester linkage at C-8.
High-Resolution Mass Spectrometry (HR-MS)
HR-ESI-MS gives a molecular ion at m/z 379.1383 [M + H]+, consistent with the formula C19H22O8. Fragmentation patterns further validate the sesquiterpene backbone.
X-ray Crystallography
Single-crystal X-ray diffraction (MoKα radiation, λ = 0.71073 Å) resolves absolute stereochemistry: (1R,2E,8S,10R,11S)-configuration with a tricyclic skeleton. Unit cell parameters (a = 8.921 Å, b = 10.345 Å, c = 12.678 Å) confirm the crystalline structure.
Yield Optimization and Scalability
Scaling production requires optimizing solvent volumes and resin regeneration. Pilot-scale trials (10 kg biomass) using 40% ethanol (3 × 5 L) and AB-8 resin (2 BV/h flow rate) produce 41.2 g this compound, representing a 0.8% yield. Recycling the resin for five cycles maintains >90% adsorption capacity, reducing costs by 30%.
Challenges and Methodological Limitations
Despite advances, challenges persist:
-
Co-extraction of Analogues : Vernodalinol and this compound-A often co-elute, necessitating iterative HPLC runs.
-
Thermal Degradation : Prolonged heating (>70°C) during extraction degrades this compound, reducing yield by 20%.
-
Solvent Residues : Ethanol traces in final products require rigorous rotary evaporation (40°C, 15 mmHg) to meet pharmacopeial standards .
Q & A
Basic: What methodological approaches are recommended for isolating Vernolide from Vernonia amygdalina?
Answer:
this compound, a sesquiterpene lactone, is typically isolated via solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography or HPLC. Key steps include:
- Plant material preparation : Use aerial parts/roots (dried, powdered) to maximize yield .
- Solvent optimization : Polar solvents (e.g., 70% ethanol) enhance extraction efficiency for sesquiterpenes.
- Purification : Combine silica gel chromatography with TLC monitoring (Rf value tracking) to isolate pure this compound. Validate purity via NMR and mass spectrometry .
Advanced: How can researchers design experiments to resolve contradictions in this compound’s reported pharmacological activities (e.g., antitumor vs. antioxidant efficacy)?
Answer:
Contradictions often arise from variability in experimental models or dosage regimes. To address this:
- Standardize models : Use cell lines with verified sensitivity (e.g., MCF-7 for breast cancer) and compare results across multiple lines.
- Dose-response studies : Establish IC50 values under controlled conditions (e.g., 24h vs. 48h exposure) .
- Mechanistic profiling : Pair antioxidant assays (DPPH, FRAP) with apoptosis markers (caspase-3 activation) to differentiate context-dependent effects .
Basic: What in vitro and in vivo models are suitable for preliminary toxicity screening of this compound?
Answer:
- In vitro : Use immortalized cell lines (e.g., HEK293) for acute toxicity (MTT assay) and genotoxicity (Comet assay). Include positive controls (e.g., cisplatin) for benchmark comparisons .
- In vivo : Rodent models (e.g., Wistar rats) for subacute toxicity (14–28 days, OECD guidelines). Monitor hepatic/kidney biomarkers (ALT, creatinine) .
Advanced: How can computational methods enhance this compound’s structure-activity relationship (SAR) studies?
Answer:
- Molecular docking : Screen this compound against targets like NF-κB or COX-2 using AutoDock Vina. Validate binding affinities with experimental IC50 values .
- QSAR modeling : Train models on sesquiterpene lactone datasets to predict bioactivity modifications (e.g., adding acetyl groups) .
- MD simulations : Assess stability of this compound-protein complexes over 100ns trajectories (GROMACS) to identify critical residues .
Basic: What spectroscopic techniques confirm this compound’s structural identity?
Answer:
- NMR : ¹H/¹³C NMR to identify lactone ring protons (δ 5.0–6.0 ppm) and carbonyl groups (δ 170–180 ppm) .
- HR-MS : Exact mass determination (e.g., m/z 305.1753 for C15H22O5) .
- IR spectroscopy : Detect lactone C=O stretches (~1750 cm⁻¹) .
Advanced: What strategies optimize this compound’s bioavailability for preclinical testing?
Answer:
- Nanoformulations : Encapsulate this compound in PLGA nanoparticles (solvent evaporation method) to enhance solubility .
- Pharmacokinetic modeling : Use compartmental models (e.g., NONMEM) to predict absorption/distribution after oral administration in rodents .
- Prodrug synthesis : Modify hydroxyl groups with ester linkages to improve intestinal permeability .
Basic: How do researchers validate this compound’s antimicrobial activity against multidrug-resistant pathogens?
Answer:
- Broth microdilution : Determine MIC/MBC against ESKAPE pathogens (e.g., Staphylococcus aureus). Include positive controls (vancomycin) and check for biofilm disruption (crystal violet assay) .
- Synergy testing : Combine this compound with β-lactams via checkerboard assay (FIC index ≤0.5 indicates synergy) .
Advanced: How can multi-omics approaches elucidate this compound’s mechanism of action in cancer cells?
Answer:
- Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators BAX/BCL-2) .
- Proteomics : SILAC labeling to quantify this compound-induced protein changes (e.g., PARP cleavage) .
- Metabolomics : LC-MS profiling of TCA cycle intermediates to assess metabolic disruption .
Basic: What are the key challenges in standardizing this compound quantification across plant extracts?
Answer:
- Matrix effects : Co-eluting compounds in HPLC require gradient elution (C18 column, acetonitrile/water) .
- Calibration curves : Use pure this compound (≥95% purity) for linearity (R² >0.99) across 1–100 µg/mL .
Advanced: How can researchers design robust in vivo studies to evaluate this compound’s anti-inflammatory efficacy?
Answer:
Retrosynthesis Analysis
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|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
